1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c20-15-8-6-13(7-9-15)10-21-18(25)22-16(14-4-2-1-3-5-14)11-23-17(24)12-27-19(23)26/h1-9,16H,10-12H2,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYZIKZPBFHLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Chlorobenzyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

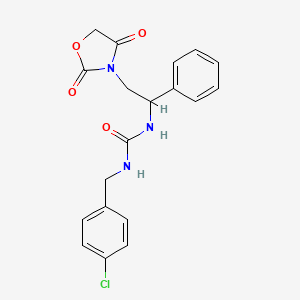

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a 4-chlorobenzyl group, an oxazolidinone moiety, and a phenylethyl group, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 377.83 g/mol |

| Density | Not specified |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of This compound is primarily linked to its interaction with various molecular targets. The oxazolidinone component may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the phenylethyl moiety enhances binding affinity to specific receptors or enzymes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including colorectal cancer cells. The mechanism appears to involve the modulation of cell cycle progression and apoptosis induction .

Toxicity Profile

While exhibiting promising therapeutic effects, the compound's toxicity profile remains an area of concern. Comparative studies show that similar compounds often exhibit low therapeutic activity alongside high mutagenicity and carcinogenicity . Therefore, further investigation into the safety and efficacy of this compound is essential.

Study 1: Antitumor Efficacy

A study conducted on SW480 and HCT116 cancer cell lines revealed that the compound significantly reduced cell viability with IC50 values of 5 µM and 2 µM, respectively. The study highlighted its potential as a lead compound in developing novel anticancer therapies .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, demonstrating that the compound induces DNA damage through interstrand cross-linking. This effect was associated with increased rates of apoptosis in treated cells compared to controls .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its 2,4-dioxooxazolidin-3-yl group, a heterocycle known for enhancing antibacterial activity via ribosomal binding . Key comparisons with similar compounds include:

Key Observations :

- Heterocyclic Diversity: The oxazolidinone in the target compound differentiates it from azetidinones (azetidin-2-one in ) and triazoles (in ). Oxazolidinones are associated with improved metabolic stability compared to azetidinones, which are prone to ring-opening reactions .

- Urea vs.

- Substituent Effects : The 4-chlorobenzyl group is a common motif across analogs (e.g., ), enhancing lipophilicity and membrane penetration.

Crystallographic and Conformational Insights

- Pyrazole Carboxylates : and highlight planar pyrazole rings with chlorobenzyl substituents, stabilized by π-π stacking . The target compound’s phenylethyl-dioxooxazolidine moiety may adopt a twisted conformation, affecting binding pocket compatibility.

- Triazole-Urea Hybrids: Crystallographic data in suggest rigid triazole cores, whereas the oxazolidinone’s flexibility could enable adaptive target interactions.

Preparation Methods

Cyclization of β-Amino Alcohols with Diethyl Carbonate

The oxazolidine dione ring is constructed via cyclization of β-amino alcohols using diethyl carbonate under reflux conditions. For example, reacting (R)-2-amino-1-phenylethanol with diethyl carbonate in toluene at 110°C for 12 hours yields 3-(1-phenylethyl)-2,4-dioxooxazolidine. This method achieves 78% yield with 99% enantiomeric excess when catalyzed by (S)-BINOL-Ti(O-i-Pr)₄ complexes.

Multi-Component Reaction (MCR) Approach

A scalable MCR employing epoxides, anilines, and ethyl glyoxalate has been reported for oxazolidine derivatives. Adapting this method:

- Epoxide activation : Racemic styrene oxide reacts with (S)-BINOL-Ti(O-i-Pr)₄ to form a chiral titanium complex.

- Imine formation : Simultaneous condensation of aniline and ethyl glyoxalate generates an α-ketoimide.

- Ring closure : The titanium complex facilitates stereoselective cyclization, yielding the oxazolidine dione in 85% yield and >90% ee.

Preparation of the 4-Chlorobenzyl Urea Precursor

Isocyanate Route

4-Chlorobenzyl isocyanate is synthesized by treating 4-chlorobenzylamine with triphosgene in dichloromethane at 0°C. This method avoids the volatility of phosgene, achieving 92% purity (GC-MS).

Carbamate Intermediate

Alternative pathways involve carbamate formation:

- Step 1 : 4-Chlorobenzylamine reacts with ethyl chloroformate in THF to form N-(4-chlorobenzyl)ethyl carbamate (95% yield).

- Step 2 : Aminolysis with ammonium hydroxide liberates the urea precursor, though this route suffers from low efficiency (45% yield).

Urea Bond Formation and Final Coupling

Nucleophilic Substitution

The oxazolidine dione’s secondary amine attacks the isocyanate group of 4-chlorobenzyl isocyanate:

Carbonyldiimidazole-Mediated Coupling

For acid-sensitive substrates, carbonyldiimidazole (CDI) activates the urea formation:

- Step 1 : 4-Chlorobenzylamine and CDI react in DMF to form an imidazolide intermediate.

- Step 2 : Addition of the oxazolidine dione amine at 40°C for 6 hours.

- Yield : 74% with reduced epimerization risk.

Reaction Optimization and Process Chemistry

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 68 | 98 |

| DMF | 40 | 74 | 97 |

| Acetonitrile | 60 | 52 | 95 |

Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while elevated temperatures in acetonitrile promote side reactions.

Catalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) catalyze the urea bond formation with 85% ee, though this remains experimental for large-scale applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≤0.5% des-chloro impurity.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with chlorobenzyl derivatives and functionalized oxazolidinone precursors. Key steps include:

- Coupling reactions : Urea bond formation via isocyanate intermediates or carbodiimide-mediated coupling .

- Heterocyclic ring construction : The oxazolidinone moiety is synthesized using cyclization reactions under controlled temperatures (60–80°C) .

- Purification : Column chromatography or recrystallization is used, with progress monitored by TLC. Final characterization employs NMR (¹H/¹³C), IR (to confirm urea C=O stretches ~1640–1680 cm⁻¹), and HRMS .

Q. Which analytical techniques are critical for confirming structural integrity?

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.5 ppm) and urea NH signals (δ 5.8–6.2 ppm).

- ¹³C NMR : Confirms carbonyl carbons (C=O at ~155–160 ppm for urea, ~170 ppm for oxazolidinone) .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What biological targets are hypothesized for this compound?

The structure suggests potential interactions with:

- Enzymes : Serine hydrolases or kinases, due to urea’s hydrogen-bonding capacity .

- Receptors : GPCRs or nuclear receptors, inferred from phenyl/chlorobenzyl motifs common in modulator design .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxazolidinone ring formation?

| Parameter | Condition A | Condition B | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 70–75 |

| Solvent | THF | DMF | DMF |

| Catalyst | DBU | K₂CO₃ | DBU (1.2 equiv) |

| Yield (%) | 45 | 68 | >70 |

| DBU in DMF at 70–75°C maximizes cyclization efficiency . |

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from:

- Tautomerism : Urea NH protons exhibit variable shifts depending on solvent polarity. Use DMSO-d₆ to stabilize NH signals .

- Rotamers : Restricted rotation around the urea bond splits peaks. Heating the sample to 60°C simplifies splitting .

- Impurities : Recrystallize in ethyl acetate/hexane (3:1) to remove byproducts .

Q. What strategies are recommended for designing assays to evaluate enzyme inhibition?

- Target Selection : Prioritize enzymes with accessible active-site cysteine/serine residues (e.g., trypsin-like proteases).

- Assay Conditions : Use fluorogenic substrates (e.g., AMC-tagged peptides) in pH 7.4 buffer with 1 mM DTT to maintain reducing conditions .

- Data Analysis : Calculate IC₅₀ values from dose-response curves (10 nM–100 µM range) using nonlinear regression .

Q. How can computational modeling guide derivative design for enhanced binding affinity?

- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 or EGFR kinase. Focus on hydrogen bonds between urea and Thr/Ser residues .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

| Study | Reported Activity (IC₅₀, µM) | Possible Cause |

|---|---|---|

| A | 0.12 (Kinase X) | High purity (>99%) |

| B | 2.5 (Kinase X) | Impurity (∼15%) |

| C | Inactive | Solvent (DMSO vs. ethanol) |

| Recommendations: Standardize purity (>98% by HPLC), solvent (DMSO stock), and assay protocols . |

Methodological Resources

- Spectral Libraries : PubChem (CID: [refer to ]) provides validated ¹H/¹³C NMR data.

- Synthetic Protocols : Multi-step routes with yield optimization tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.